3-aminobutyryl-CoA is a coenzyme A derivative involved in various metabolic pathways, particularly in the degradation of lysine and butyrate synthesis. It serves as an intermediate in several biochemical reactions, highlighting its significance in microbial metabolism. This compound is primarily studied in the context of bacterial fermentation processes.
3-aminobutyryl-CoA is predominantly found in anaerobic bacteria that participate in amino acid fermentation. It is synthesized from lysine through a series of enzymatic reactions involving specific dehydrogenases and cleavage enzymes. The presence of this compound has been identified in various bacterial species, particularly those belonging to the Clostridia class and certain members of the Ruminococcaceae family.
3-aminobutyryl-CoA belongs to the class of acyl-CoA compounds, which are characterized by the presence of a coenzyme A moiety linked to an acyl group. It is classified as an amino acid derivative due to its origin from lysine, an essential amino acid.
The synthesis of 3-aminobutyryl-CoA typically occurs via the enzymatic conversion of lysine. The key enzymes involved include:
These reactions occur within specific bacterial metabolic pathways that facilitate lysine degradation and butyrate production, with 3-aminobutyryl-CoA serving as a crucial intermediate .
The synthesis pathway can be summarized as follows:
The molecular structure of 3-aminobutyryl-CoA consists of a butyric acid backbone with an amino group attached at the second carbon position and a coenzyme A moiety linked at the terminal end. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 206.26 g/mol. Its structural representation reveals functional groups characteristic of both amino acids and coenzyme A derivatives.
3-aminobutyryl-CoA participates in several biochemical reactions, primarily within the context of lysine fermentation and butyrate synthesis pathways. Key reactions include:
The reaction mechanism typically involves:
The mechanism by which 3-aminobutyryl-CoA functions involves its role as a substrate for various enzymes that facilitate its transformation into other metabolites. The key steps include:
Research indicates that this process is essential for energy production and metabolic flexibility in anaerobic bacteria, allowing them to utilize lysine effectively .
Relevant data indicate that 3-aminobutyryl-CoA's stability and reactivity are influenced by its environment, particularly within microbial systems where it plays a central role in metabolic pathways .
3-aminobutyryl-CoA is primarily used in research related to microbial metabolism and fermentation processes. Its applications include:
Research continues to explore its role in metabolic engineering and its implications for bioprocess optimization in industrial applications .
3-Aminobutyryl-CoA ammonia-lyase (ABL; EC 4.3.1.14) catalyzes the α,β-elimination of ammonia from 3-aminobutyryl-CoA to form crotonoyl-CoA, a critical step in canonical lysine fermentation pathways. This enzyme belongs to the carbon-nitrogen lyase family and operates via a concerted syn-elimination mechanism that requires precise substrate stereochemistry, acting exclusively on the L-isomer of 3-aminobutyryl-CoA [1] [6]. The reaction proceeds through the abstraction of the C3 proton adjacent to the amino group, followed by ammonia release and concomitant formation of a double bond between C2 and C3, yielding the unsaturated product crotonoyl-CoA [1].
Structural analyses of bacterial ABL reveal a conserved catalytic pocket that positions the substrate’s C3 atom for deprotonation. A key catalytic dyad (typically a cysteine-histidine pair) activates the β-proton, while electrostatic interactions stabilize the developing enolate intermediate during C–N bond cleavage [8]. Zinc ions may further coordinate the reaction by polarizing the carbonyl group of the CoA thioester, increasing the acidity of the C3 proton [8]. The enzyme exhibits absolute specificity for CoA-activated substrates, as crotonoyl-pantetheine is a poor alternative [6].
Table 1: Catalytic Features of 3-Aminobutyryl-CoA Ammonia-Lyase
Property | Detail |
---|---|
Systematic Name | L-3-aminobutyryl-CoA ammonia-lyase (crotonoyl-CoA-forming) |
Reaction Catalyzed | L-3-aminobutyryl-CoA ⇌ crotonoyl-CoA + NH₃ |
Cofactors | None (metal-independent in characterized forms) |
Key Catalytic Residues | Cys-His dyad; substrate-coordinating zinc in some orthologs [8] |
Substrate Specificity | Strict for L-3-aminobutyryl-CoA; minimal activity on pantetheine analogs |
This reaction links lysine degradation to central metabolism, as crotonoyl-CoA enters β-oxidation or fatty acid biosynthesis [1]. Genomic studies show ABL is absent in certain lysine-fermenting bacteria, suggesting alternative pathways for 3-aminobutyryl-CoA metabolism [9].
In Candidatus Cloacamonas acidaminovorans and Bacteroidetes, the absence of ABL is compensated by a novel pyridoxal-5′-phosphate (PLP)-dependent transaminase (HemL-like), which diverts 3-aminobutyryl-CoA into an alternative pathway [9]. This enzyme transfers the amino group from 3-aminobutyryl-CoA to α-ketoglutarate, yielding acetoacetyl-CoA and glutamate. The reaction is freely reversible and represents a biochemical bypass for ammonia elimination:$$\text{3-aminobutyryl-CoA + α-ketoglutarate} \rightleftharpoons \text{acetoacetyl-CoA + glutamate}$$
Biochemical characterization reveals HemL-like is a homodimer (∼94 kDa) with a conserved PLP-binding site (PROSITE motif PS00600) [9]. Upon substrate binding, PLP forms a Schiff base with the amino group of 3-aminobutyryl-CoA, followed by quinonoid intermediate formation and proton transfer to generate acetoacetyl-CoA. The enzyme exhibits strong substrate discrimination, with highest catalytic efficiency (kcat/Km) for α-ketoglutarate as the amino acceptor (Table 2). Pyruvate serves as a weaker alternative, while oxaloacetate and glyoxylate are inactive [9].
Table 2: Substrate Specificity of HemL-like Transaminase
Substrate Pair | Relative Activity (%) | Km (mM) | kcat (s⁻¹) |
---|---|---|---|
3-aminobutyryl-CoA + α-ketoglutarate | 100% | 0.15 ± 0.02 | 12.4 ± 0.8 |
3-aminobutyryl-CoA + pyruvate | 22% | 1.2 ± 0.1 | 1.8 ± 0.2 |
3-aminobutyryl-CoA + oxaloacetate | <1% | ND* | ND* |
ND: Not detectable under assay conditions [9]
Metabolomic studies confirm acetoacetyl-CoA accumulation in Candidatus Cloacamonas cultures, validating this pathway operates in vivo. The glutamate product feeds into nitrogen metabolism, while acetoacetyl-CoA is cleaved to acetyl-CoA for energy production [9].
CoA-transferases mediate the reversible transfer of CoA moieties between organic acids, enabling 3-aminobutyryl-CoA to enter downstream metabolic flux. The butyrate-acetoacetate CoA-transferase (BCoAT) complex from Candidatus Cloacamonas acidaminovorans is an α2β2 heterotetramer (∼101 kDa) composed of AtoA and AtoD subunits [9]. This enzyme catalyzes:$$\text{3-aminobutyryl-CoA + acetate} \rightleftharpoons \text{3-aminobutyrate + acetyl-CoA}$$
Kinetic analyses reveal BCoAT exhibits broad substrate specificity but highest catalytic efficiency for short-chain acyl-CoAs (C3–C5). 3-Aminobutyryl-CoA is processed with a Km of 0.45 mM and kcat of 8.2 s⁻¹, comparable to butyryl-CoA (Km 0.32 mM, kcat 9.1 s⁻¹) [9]. The catalytic mechanism involves a covalent anhydride intermediate formed between a conserved glutamate residue and the acyl moiety. Structural modeling suggests the 3-amino group of 3-aminobutyryl-CoA forms hydrogen bonds with Asp103 and Tyr157 in the active site, positioning the thioester for nucleophilic attack [3] [9].
Notably, the enzyme discriminates against CoA esters with β-branches or charged groups, confirming its adaptation to linear, neutral substrates. This promiscuity allows metabolic flexibility in fermentative bacteria where 3-aminobutyryl-CoA is an intermediate [9].
The 3-keto-5-aminohexanoate cleavage enzyme (Kce; DUF849 family) catalyzes a central C–C bond cleavage in lysine fermentation via a retro-Claisen reaction. This enzyme converts 3-keto-5-aminohexanoate (KAH) and acetyl-CoA into acetoacetate and 3-aminobutyryl-CoA:$$\text{3-keto-5-aminohexanoate + acetyl-CoA} \rightleftharpoons \text{acetoacetate + 3-aminobutyryl-CoA}$$
Structural snapshots of Kce (PDB: 2Y7D, 2Y7F) reveal a triose phosphate isomerase (TIM) barrel fold housing a Zn2+ ion coordinated by His94, Asp126, and Glu155 [2] [5]. The Zn2+ polarizes the β-keto acid carbonyl of KAH, facilitating enolization. A catalytic Asp-Arg dyad (Asp164-Arg187) then deprotonates C3 of KAH, generating a nucleophilic enolate that attacks acetyl-CoA [2] [3].
The reaction proceeds through four concerted steps:
Table 3: Structural and Mechanistic Features of Kce Enzyme
Feature | Detail |
---|---|
Fold | Triose phosphate isomerase (TIM) barrel |
Catalytic Metal | Zn2+ coordinated by His/Asp/Glu triad |
Key Catalytic Residues | Asp-Arg dyad; substrate-binding Arg143 [5] |
Reaction Intermediate | Covalent acyl-enzyme intermediate absent |
Conformational Change | "Clamp-roof" domain closure (RMSD 2.2 Å) upon substrate binding [5] |
Remarkably, CoA transfer occurs intramolecularly without covalent enzyme intermediates. The reaction’s reversibility allows thermodynamic control of carbon flux in lysine-fermenting bacteria [2] [5]. Kce represents the founding member of DUF849, a family of prokaryotic enzymes adopting this unique retro-Claisen strategy [5].
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